molecular formula C11H20N2O2 B568509 Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 118110-05-7

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B568509
CAS No.: 118110-05-7
M. Wt: 212.293
InChI Key: JLRCBHBWRJJRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes a carbamate group and a cyanopentyl chain. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester typically involves the reaction of a suitable amine with an isocyanate. One common method is the reaction of tert-butyl isocyanate with 5-cyanopentylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyanopentyl chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (5-cyanopentyl)-, 1,1-dimethylethyl ester (9CI) is unique due to its combination of a carbamate group and a cyanopentyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to form covalent bonds with nucleophilic sites and interact with hydrophobic pockets enhances its potential as a biochemical probe or therapeutic agent .

Properties

IUPAC Name

tert-butyl N-(5-cyanopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-7,9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRCBHBWRJJRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.